(Z)-N-ethyloctadec-9-enimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-ethyloctadec-9-enimidate is an organic compound characterized by the presence of an imidate functional group attached to an ethyl group and an octadec-9-ene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-ethyloctadec-9-enimidate typically involves the reaction of octadec-9-enoic acid with ethylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the imidate group. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-ethyloctadec-9-enimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.
Substitution: The imidate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the imidate group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-ethyloctadec-9-enimidate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of imidate-containing molecules with biological systems. It may also serve as a precursor for the synthesis of bioactive compounds.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (Z)-N-ethyloctadec-9-enimidate involves its interaction with specific molecular targets. The imidate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-ethyloctadec-9-enamide: Similar in structure but with an amide group instead of an imidate group.
(Z)-N-ethyloctadec-9-enamine: Contains an amine group instead of an imidate group.
(Z)-N-ethyloctadec-9-enol: Features an alcohol group in place of the imidate group.
Uniqueness
(Z)-N-ethyloctadec-9-enimidate is unique due to the presence of the imidate functional group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the imidate group plays a crucial role in the desired chemical or biological activity.
Properties
Molecular Formula |
C20H38NO- |
---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(Z)-N-ethyloctadec-9-enimidate |
InChI |
InChI=1S/C20H39NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-4-2/h11-12H,3-10,13-19H2,1-2H3,(H,21,22)/p-1/b12-11- |
InChI Key |
JZJYYCFYGXPUMF-QXMHVHEDSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=NCC)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=NCC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.